![molecular formula C8H6BrNO B1521028 3-Bromo-2-methoxybenzonitrile CAS No. 874472-98-7](/img/structure/B1521028.png)
3-Bromo-2-methoxybenzonitrile
Overview
Description
3-Bromo-2-methoxybenzonitrile is a chemical compound used in the preparation of a class of bifunctional and nitrogenous heterocyclic compounds . These compounds have a basic structural unit that contains a nitrogen atom in a seven-membered heterocycle . They are known for their unique physiological and pharmacological activities .
Synthesis Analysis
The synthesis of 3-Bromo-2-methoxybenzonitrile involves several steps. Under nitrogen protection, 1.0mmol of methoxybenzyl alcohol, 1.5mmol of 2-bromo-3-methoxybenzonitrile, 0.06mmol of RuH2 (PPh3)4, 0.1mmol of palladium acetate, 0.15mmol of 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate, 2.0mmol of potassium tert-butoxide, and 5ml of dioxane are added to a 10 ml Schlenk tube . The reaction tube is purged with nitrogen three times, then heated to 110°C under magnetic stirring and refluxed for 20 hours .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methoxybenzonitrile is represented by the empirical formula C8H6BrNO . It has a molecular weight of 212.04 .Chemical Reactions Analysis
3-Bromo-2-methoxybenzonitrile can be used to prepare a class of bifunctional and nitrogenous heterocyclic compounds . These compounds belong to the class of nitrogenous heterocycles, the basic structural unit of which is a seven-membered heterocycle containing a nitrogen atom .Physical And Chemical Properties Analysis
3-Bromo-2-methoxybenzonitrile is a solid substance with a melting point of 75-80°C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Organic Synthesis
3-Bromo-2-methoxybenzonitrile: is a valuable building block in organic synthesis. It is particularly useful in the preparation of various biphenyl structures , which are common frameworks in many organic compounds, including pharmaceuticals and OLEDs . The bromine atom in this compound is reactive and can undergo further transformations, such as Suzuki coupling, which is a pivotal reaction in forming carbon-carbon bonds .
Pharmaceutical Research
In pharmaceutical research, 3-Bromo-2-methoxybenzonitrile serves as an intermediate in the synthesis of complex molecules. It is used to create compounds with potential therapeutic effects, such as biphenyl azepine-ketone derivatives . These compounds have garnered attention due to their unique physiological and pharmacological activities .
Material Science
The compound finds applications in material science, particularly in the development of new organic pigments. These pigments can be evaluated for their effectiveness as the active medium in solid-state dye lasers, which are used in various technological applications .
Analytical Chemistry
In analytical chemistry, 3-Bromo-2-methoxybenzonitrile can be used as a standard or reference compound. Its distinct chemical structure allows it to be identified and quantified in mixtures using techniques like GC-MS (Gas Chromatography-Mass Spectrometry) or HPLC (High-Performance Liquid Chromatography) .
Biochemistry
This compound is instrumental in biochemistry for the synthesis of heterocyclic compounds . These structures are part of many biomolecules and can be used to study biological processes or as part of bioactive compounds in drug discovery efforts .
Environmental Applications
While direct environmental applications of 3-Bromo-2-methoxybenzonitrile are not extensively documented, its role as an intermediate in the synthesis of various organic compounds suggests that it could be used in the development of environmentally friendly materials or chemicals that contribute to sustainable practices .
Safety And Hazards
3-Bromo-2-methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Personal protective equipment and face protection should be worn when handling this chemical . It should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
3-bromo-2-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHVKHDUTPBVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677812 | |
Record name | 3-Bromo-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxybenzonitrile | |
CAS RN |
874472-98-7 | |
Record name | 3-Bromo-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 874472-98-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural information about 3-Bromo-2-methoxybenzonitrile can be obtained from the density functional theory calculations?
A1: Density functional theory (DFT) calculations can provide a wealth of information about the structure of 3-Bromo-2-methoxybenzonitrile. The paper likely discusses computationally derived data on:
- Bond lengths and angles: DFT can accurately predict the distances between atoms and the angles they form within the molecule. []
- Dipole moment: This property describes the molecule's polarity, which influences its interactions with other molecules. []
- Electron density distribution: Understanding where electrons are concentrated in the molecule helps predict its reactivity and potential interaction sites. []
- Vibrational frequencies: DFT calculations can simulate the molecule's vibrations, aiding in the interpretation of experimental spectroscopic data. []
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